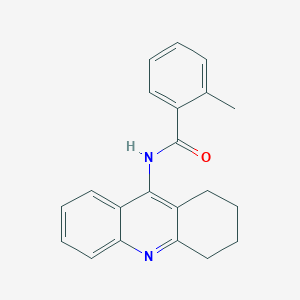

![molecular formula C20H23FN4O2 B5550999 8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline and pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The compound , with its specific substituents, represents an example of these classes' potential for targeted chemical and pharmacological properties.

Synthesis Analysis

Synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of fluorescent quinoline derivatives has been demonstrated through condensation and subsequent reactions, providing a basis for the synthesis of complex structures (Gracheva et al., 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed through techniques like NMR and mass spectrometry, revealing the impact of substituents on the molecule's conformation and electronic properties. Studies on similar compounds show the importance of specific substituents in achieving desired chemical characteristics (Yuan et al., 2011).

Chemical Reactions and Properties

Quinoline and pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the nature of their substituents. The reactivity towards organolithium compounds, for example, has been explored, demonstrating regioselective functionalization of the quinoline nucleus (Stadlwieser et al., 1998).

科学的研究の応用

ATM Kinase Inhibition

Quinoline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. These inhibitors show efficacy in combination with DNA double-strand break-inducing agents in disease-relevant models, highlighting their potential in cancer therapy and the study of DNA damage response mechanisms (Degorce et al., 2016).

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial activity. For example, novel fluoroquinolone compounds have shown significant antibacterial activity, including against resistant strains. This demonstrates the relevance of quinoline derivatives in addressing bacterial resistance and the development of new antibiotics (Jian-yong Li et al., 2004).

Antitubercular Activity

Some quinoline–pyrazole hybrids have been evaluated for their antitubercular activity, showing significant efficacy against Mycobacterium tuberculosis. This underscores the potential of quinoline derivatives in the development of new therapeutics for tuberculosis, especially in the context of multidrug-resistant strains (Nayak et al., 2016).

Chemosensors

Quinoline-based chemosensors have been developed for the detection of metal ions, such as Zn2+. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of quinoline derivatives in environmental monitoring, biological research, and potentially in medical diagnostics (Pengxuan Li et al., 2014).

Enhanced Antistaphylococcal Activities

Isothiazoloquinolones with modifications at specific positions have shown increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) while exhibiting decreased cytotoxic activity. This suggests the potential of structurally modified quinolines in combating antibiotic-resistant infections (Wang et al., 2007).

特性

IUPAC Name |

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-13-16(14(2)24(3)23-13)12-25(10-11-27-4)20(26)18-9-8-15-6-5-7-17(21)19(15)22-18/h5-9H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXWHLJYSZSKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN(CCOC)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)